molecular formula C5H4ClNOS B12172333 5-Chloro-2-thiophenecarbaldehyde oxime

5-Chloro-2-thiophenecarbaldehyde oxime

Cat. No.: B12172333
M. Wt: 161.61 g/mol
InChI Key: BSCXOEKTNDPEQX-XVNBXDOJSA-N
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Description

5-Chloro-2-thiophenecarbaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chloro group and an oxime functional group in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-thiophenecarbaldehyde oxime typically involves the reaction of 5-Chloro-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-thiophenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of 5-Chloro-2-thiophenecarboxaldehyde amine.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-thiophenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-thiophenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde oxime
  • 5-Methyl-2-thiophenecarboxaldehyde oxime
  • 5-Nitro-2-thiophenecarboxaldehyde oxime

Uniqueness

5-Chloro-2-thiophenecarbaldehyde oxime is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

(NE)-N-[(5-chlorothiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4ClNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+

InChI Key

BSCXOEKTNDPEQX-XVNBXDOJSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=N/O

Canonical SMILES

C1=C(SC(=C1)Cl)C=NO

Origin of Product

United States

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